(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
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Overview
Description
(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a complex organic compound that features a pyrrole ring substituted with chlorine atoms and a piperidine ring with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the pyrrole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of chlorine atoms can yield various substituted pyrrole derivatives .
Scientific Research Applications
(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone: Similar structure but with a different substituent on the pyrrole ring.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid: Contains a pyrrole ring but with different substituents.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Another pyrrole derivative with distinct functional groups
Uniqueness
(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to its combination of a dichlorinated pyrrole ring and a hydroxymethyl-substituted piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H14Cl2N2O2 |
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Molecular Weight |
277.14 g/mol |
IUPAC Name |
(4,5-dichloro-1H-pyrrol-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H14Cl2N2O2/c12-8-5-9(14-10(8)13)11(17)15-3-1-7(6-16)2-4-15/h5,7,14,16H,1-4,6H2 |
InChI Key |
WVWWOFSIPXXNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC(=C(N2)Cl)Cl |
Origin of Product |
United States |
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